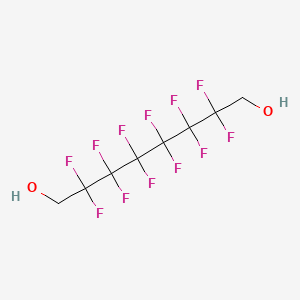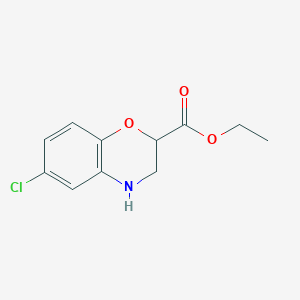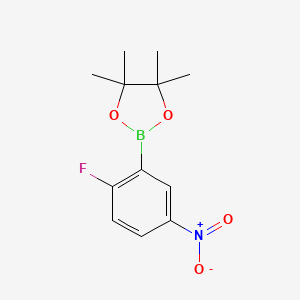
2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle with potential applications in various chemical reactions due to the presence of a boron atom that can act as a Lewis acid. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related boron-containing heterocycles, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing appropriate starting materials and reaction conditions that introduce the fluoro and nitro substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of boron-containing heterocycles is characterized by the presence of a 1,3,2-dioxaborinane ring, which in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, is nearly planar . This planarity suggests that there is delocalization of the formal positive charge within the heterocyclic ring, which could also be expected in the structure of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
The presence of a Lewis acidic boron atom in boron-containing heterocycles can facilitate various chemical reactions. However, the specific reactivity of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed in the provided papers. Nonetheless, the related compound 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane is noted for its unusual degree of hydrolytic stability , which could imply that the compound may also exhibit similar stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing heterocycles can be influenced by their molecular structure. For example, the nearly planar dioxaborinane ring and the delocalization of charge can affect the compound's stability and reactivity . Additionally, the use of 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane as a probe for determining rates of ion pair formations suggests that the fluoro substituent in the compound of interest may also play a role in its physical properties and reactivity in solution.
科学的研究の応用
Synthesis and Material Applications
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyenes. Ongoing biological testing aims to identify their therapeutic potential for Neurodegenerative diseases (Das et al., 2015).
Structural and Physical Properties
- Crystal Structure and DFT Study: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied for their crystal structure and conformational properties. Density Functional Theory (DFT) analyses revealed insights into the physicochemical properties of these compounds (Huang et al., 2021).
Organic Chemistry and Polymer Synthesis
- Synthesis of Boron-Containing Polyene Systems: These compounds are used to synthesize boron-capped polyenes, highlighting their role as intermediates in the synthesis of new materials for technological applications, such as displays (Das et al., 2015).
- Precision Synthesis of Poly(3-hexylthiophene): The compound's derivatives played a crucial role in the precision synthesis of poly(3-hexylthiophene), a polymer with potential applications in electronics and material science (Yokozawa et al., 2011).
特性
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEVKZIXXGDLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397065 | |
| Record name | 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
425378-68-3 | |
| Record name | 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 425378-68-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



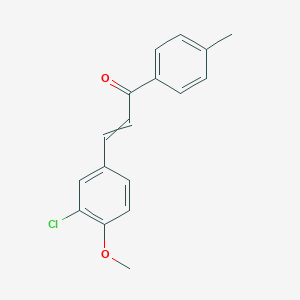
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)
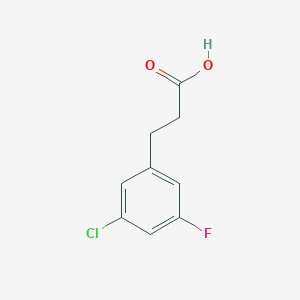
![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)
![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)
![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)
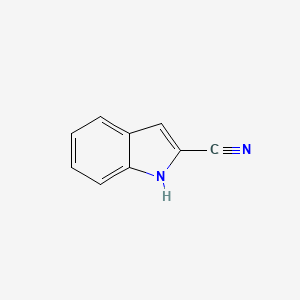
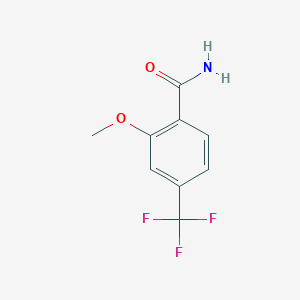
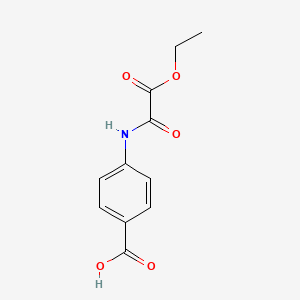
![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)
